molecular formula C18H15N3O5S B11668971 (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11668971
M. Wt: 385.4 g/mol
InChI Key: OSMWQQUGIICBAG-RIYZIHGNSA-N
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Description

(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a nitrobenzyl group, and a thioxoimidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and oxidizing agents like potassium permanganate or hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the thioxo group results in sulfoxides or sulfones.

Scientific Research Applications

(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioxoimidazolidinone core can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar benzylidene and thioxoimidazolidinone core but has different substituents.

    Vanillin acetate: Although structurally different, it shares the methoxy group and is used in similar synthetic applications.

Uniqueness

The uniqueness of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15N3O5S/c1-25-16-9-12(8-14-17(22)20-18(27)19-14)4-7-15(16)26-10-11-2-5-13(6-3-11)21(23)24/h2-9H,10H2,1H3,(H2,19,20,22,27)/b14-8+

InChI Key

OSMWQQUGIICBAG-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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